Benzene-1,2-diol, 4-(4-bromo-3-chlorophenyliminomethyl)-
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Overview
Description
4-{[(4-bromo-3-chlorophenyl)imino]methyl}-1,2-benzenediol is a chemical compound with the molecular formula C13H9BrClNO2 It is characterized by the presence of a bromine and chlorine-substituted phenyl group attached to an imino group, which is further connected to a benzenediol structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(4-bromo-3-chlorophenyl)imino]methyl}-1,2-benzenediol typically involves the reaction of 4-bromo-3-chloroaniline with 1,2-benzenediol under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the formation of the imino linkage. The reaction conditions, including temperature and reaction time, are optimized to achieve a high yield of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-{[(4-bromo-3-chlorophenyl)imino]methyl}-1,2-benzenediol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: Halogen atoms (bromine and chlorine) in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines. Substitution reactions can result in the replacement of halogen atoms with other functional groups, such as alkoxy or amino groups.
Scientific Research Applications
4-{[(4-bromo-3-chlorophenyl)imino]methyl}-1,2-benzenediol has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives may have potential biological activities, making it a subject of study in medicinal chemistry and pharmacology.
Medicine: Research into its potential therapeutic effects, such as antimicrobial or anticancer properties, is ongoing.
Industry: It may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-{[(4-bromo-3-chlorophenyl)imino]methyl}-1,2-benzenediol involves its interaction with specific molecular targets. The imino group can form hydrogen bonds or other interactions with biological molecules, potentially affecting their function. The bromine and chlorine atoms may also play a role in modulating the compound’s reactivity and binding affinity. Detailed studies on its molecular targets and pathways are necessary to fully understand its effects.
Comparison with Similar Compounds
Similar Compounds
4-bromo-3-chlorophenol: A precursor in the synthesis of 4-{[(4-bromo-3-chlorophenyl)imino]methyl}-1,2-benzenediol.
4-{[(4-bromo-3-chlorophenyl)imino]methyl}-1,2-benzenediol derivatives: Compounds with similar structures but different substituents on the phenyl or benzenediol rings.
Uniqueness
4-{[(4-bromo-3-chlorophenyl)imino]methyl}-1,2-benzenediol is unique due to the specific combination of bromine and chlorine substituents, which can influence its chemical reactivity and potential applications. Its structure allows for various modifications, making it a versatile compound for research and industrial purposes.
Properties
Molecular Formula |
C13H9BrClNO2 |
---|---|
Molecular Weight |
326.57 g/mol |
IUPAC Name |
4-[(4-bromo-3-chlorophenyl)iminomethyl]benzene-1,2-diol |
InChI |
InChI=1S/C13H9BrClNO2/c14-10-3-2-9(6-11(10)15)16-7-8-1-4-12(17)13(18)5-8/h1-7,17-18H |
InChI Key |
SGQFOMSSXAKSRW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C=NC2=CC(=C(C=C2)Br)Cl)O)O |
Origin of Product |
United States |
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